Home > Products > Screening Compounds P139798 > N-[1-(3-methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide
N-[1-(3-methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide -

N-[1-(3-methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide

Catalog Number: EVT-5817025
CAS Number:
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-oxo-3-pyrrolidinecarboxamide Derivatives

Compound Description:

5-oxo-3-pyrrolidinecarboxamide derivatives are a class of compounds that have been investigated as modulators of the P2X7 receptor, a ligand-gated ion channel involved in various physiological and pathological processes. [] These compounds typically feature a 5-oxo-3-pyrrolidinecarboxamide core structure with various substituents at different positions.

Relevance:

The compound N-[1-(3-Methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide shares the core 5-oxo-3-pyrrolidinecarboxamide structure with this class of compounds, indicating a potential for similar biological activity and a structural basis for relatedness. []

1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid

Compound Description:

1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid is a potent inhibitor of bacterial DNA gyrase and has been found to interact with mammalian topoisomerase II. [] This compound exhibits modest in vitro cytotoxicity and in vivo activity against P388 leukemia. Various analogs of this compound have been synthesized and assessed for their topoisomerase II inhibitory activity, with modifications at the 1-, 2-, 3-, 5-, and 7-positions.

Relevance:

Although structurally distinct from N-[1-(3-Methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide, this quinolone derivative highlights the importance of the cyclopropyl group as a key pharmacophore in bioactive molecules. [] The presence of the cyclopropyl group in both compounds suggests a potential for shared interactions with biological targets, despite their overall structural differences.

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

Compound Description:

MF498 is a selective E prostanoid receptor 4 (EP4) antagonist. [] It has demonstrated efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. MF498 exhibits good tolerability in gastrointestinal toxicity studies and has a similar renal effect as the selective cyclooxygenase-2 inhibitor MF-tricyclic [3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone].

Relevance:

MF498 and N-[1-(3-Methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide both feature a 3-methylbenzyl substituent, suggesting a potential for similar interactions with certain biological targets. [] While their core structures and pharmacological activities differ, the shared 3-methylbenzyl moiety highlights the importance of this structural element in influencing biological activity.

BAY 41-2272 [5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine]

Compound Description:

BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. [] It has been shown to induce relaxation in ovine pulmonary artery. The relaxation response of BAY 41-2272 is partially inhibited by the sGC inhibitor 1-H-[1,2,4]Oxadiazole[4,3-a]quinoxalin-1-one (ODQ), and further attenuated by the sodium pump inhibitor ouabain or K+-free solutions. BAY 41-2272 also stimulates sarcolemmal Na+-K+-ATPase activity and increases intracellular cGMP levels, suggesting multiple mechanisms of action.

Relevance:

Similar to N-[1-(3-Methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide, BAY 41-2272 contains a cyclopropyl substituent. [] While the overall structures and pharmacological profiles of the two compounds differ, the presence of this common structural feature indicates a potential for similar interactions with specific binding sites.

PF-03550096 [N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxamide]

Compound Description:

PF-03550096 is a potent cannabinoid 2 (CB2) receptor agonist. [] It demonstrates high affinity and selectivity for human and rat CB2 receptors. In vivo studies using a rat model of visceral hypersensitivity have shown that orally administered PF-03550096 inhibits the TNBS-induced decrease in colonic pain threshold. Its inhibitory effect is reversed by the selective CB2 antagonist SR144528 [N-(1S)-endo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl-5-(4-chloro-3-methylphenyl)-1(4-methylbenzyl)-pyrazole-3-carboxamide], suggesting that PF-03550096 exerts its analgesic effects via CB2 receptor activation.

Relevance:

Both PF-03550096 and N-[1-(3-Methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide belong to the broader class of carboxamide derivatives. [] Although their core structures differ, the shared carboxamide moiety suggests a potential for common interactions with hydrogen bond donors and acceptors in biological systems.

Properties

Product Name

N-[1-(3-methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide

IUPAC Name

N-[1-[(3-methylphenyl)methyl]cyclopropyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H25N3O2/c1-16-5-4-6-17(11-16)13-22(8-9-22)24-21(27)18-12-20(26)25(14-18)15-19-7-2-3-10-23-19/h2-7,10-11,18H,8-9,12-15H2,1H3,(H,24,27)

InChI Key

AXPOCIFHIQUACH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC2(CC2)NC(=O)C3CC(=O)N(C3)CC4=CC=CC=N4

Canonical SMILES

CC1=CC(=CC=C1)CC2(CC2)NC(=O)C3CC(=O)N(C3)CC4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.